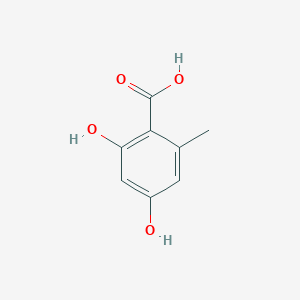

Orsellinic Acid

Description

2,4-Dihydroxy-6-methylbenzoic acid has been reported in Phomopsis velata, Penicillium cyclopium, and other organisms with data available.

from the Sonoran desert endophytic fungus Chaetomium globosum; structure in first source

Properties

IUPAC Name |

2,4-dihydroxy-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3,9-10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKYESDOVDKZKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197385 | |

| Record name | o-Orsellinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-64-8 | |

| Record name | Orsellinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Orsellinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Orsellinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2,4-dihydroxy-6-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORSELLINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11XLA0494B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Botanical and Fungal Treasury: A Technical Guide to the Natural Sources of Orsellinic Acid

For Immediate Release

[Shanghai, China – December 13, 2025] – Orsellinic acid, a foundational phenolic compound, serves as a critical precursor in the biosynthesis of a diverse array of secondary metabolites, many of which are of significant interest to the pharmaceutical and biotechnology sectors. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its biosynthesis, quantification in various organisms, and protocols for its isolation and characterization.

Principal Natural Sources

This compound is predominantly biosynthesized by two major groups of organisms: lichens and filamentous fungi . It rarely accumulates in large quantities as a free acid; instead, it is typically found as a monomeric unit within more complex structures such as depsides and depsidones.

Lichens: These symbiotic organisms, a partnership between a fungus (the mycobiont) and an alga or cyanobacterium (the photobiont), are prolific producers of this compound-derived compounds.[1][2][3] The fungal partner is responsible for the synthesis of these phenolic compounds.[1] this compound is the fundamental building block for a vast number of lichen substances, including:

-

Depsides: These are dimers or trimers of phenolic units linked by an ester bond. Common examples include lecanoric acid (a didepside of this compound) and gyrophoric acid (a tridepside of this compound).[1][4]

-

Depsidones: These compounds are structurally related to depsides but feature an additional ether linkage.

Several lichen genera are known to produce substantial amounts of this compound derivatives, including Parmotrema, Umbilicaria, Cladonia, and Evernia.[4][5][6][7]

Filamentous Fungi: A wide variety of free-living filamentous fungi are also known to produce this compound and its derivatives.[8][9] These fungi inhabit diverse ecological niches, from terrestrial soil to marine environments, including sponges and corals.[8][9] Genera of filamentous fungi notable for producing this compound-based compounds include Acremonium, Neonectria, Cylindrocarpon, Fusarium, Verticillium, and Stachybotrys.[8] Additionally, some basidiomycetes, such as those of the genus Stereum (false turkey tail fungi), have been identified as producers of this compound and its prenylated derivatives.[10][11]

Quantitative Analysis of this compound

The concentration of this compound and its derivatives can vary significantly depending on the species, environmental conditions, and the specific part of the organism being analyzed. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the quantitative analysis of these compounds.[5]

| Organism | Substrate/Habitat | Compound | Average Amount (mg/g dry weight) | Reference |

| Parmotrema tinctorum | Nylon mesh | This compound | 6.3 ± 0.7 | [5] |

| Parmotrema tinctorum | Bark of host tree | This compound | 6.7 ± 1.9 | [5] |

| Parmotrema tinctorum | Rock | This compound | 7.0 ± 1.3 | [5] |

| Parmotrema tinctorum | Nylon mesh | Lecanoric acid | 394.6 ± 31.1 | [5] |

| Parmotrema tinctorum | Bark of host tree | Lecanoric acid | 376.9 ± 13.5 | [5] |

| Parmotrema tinctorum | Rock | Lecanoric acid | 387.4 ± 75.9 | [5] |

Biosynthesis of this compound

This compound is a polyketide, synthesized via the polyketide pathway.[2][12] This process is catalyzed by a type of enzyme known as a non-reducing polyketide synthase (NR-PKS).[10][13] The biosynthesis begins with a starter unit of acetyl-CoA, which is successively condensed with three molecules of malonyl-CoA.[7] The resulting poly-β-keto chain undergoes intramolecular cyclization and aromatization to yield this compound.[2]

Experimental Protocols

The isolation and characterization of this compound from natural sources typically involve extraction, purification, and structural elucidation.

General Experimental Workflow for Isolation

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Candidate Gene Cluster for the Bioactive Natural Product Gyrophoric Acid in Lichen-Forming Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lichen.ru.ac.th [lichen.ru.ac.th]

- 6. Linking Lichen Metabolites to Genes: Emerging Concepts and Lessons from Molecular Biology and Metagenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

- 11. Biochemical and genetic basis of this compound biosynthesis and prenylation in a stereaceous basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. Linking a Gene Cluster to Atranorin, a Major Cortical Substance of Lichens, through Genetic Dereplication and Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Orsellinic Acid in Aspergillus nidulans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of orsellinic acid in the model filamentous fungus, Aspergillus nidulans. This compound is a foundational polyketide molecule that serves as a precursor to a variety of other secondary metabolites, including the cathepsin K inhibitors F-9775A and F-9775B. Understanding its synthesis is crucial for metabolic engineering and the discovery of novel therapeutic agents. This document details the genetic basis, enzymatic machinery, and regulatory networks governing its production, supplemented with quantitative data and detailed experimental protocols.

The Core Biosynthetic Pathway

This compound is an archetypal polyketide synthesized from simple metabolic precursors. The biosynthesis is governed by a specific gene cluster, often silent under standard laboratory conditions, which can be activated through genetic manipulation or specific culture techniques.

The this compound Gene Cluster

The genes responsible for this compound synthesis and its subsequent modifications are located in a contiguous cluster in the A. nidulans genome. The core gene, essential and sufficient for this compound production, is the polyketide synthase orsA.

| Gene Locus | Gene Name | Function |

| AN7909.4 | orsA | This compound Synthase (a non-reducing polyketide synthase) |

| AN7911.4 | orsB | Decarboxylase (involved in F-9775 biosynthesis) |

| AN7912.4 | orsC | Tyrosinase (involved in F-9775 biosynthesis) |

Enzymatic Synthesis of this compound

The synthesis of this compound is catalyzed by the multi-domain enzyme, this compound Synthase (OrsA). This enzyme is a Type I iterative, non-reducing polyketide synthase (NR-PKS). It orchestrates the assembly of the polyketide backbone from one molecule of acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units.[1][2] The process does not involve any reductive steps, leading to a highly reactive poly-β-keto intermediate that undergoes cyclization and aromatization to yield the final product.

The domain architecture of the OrsA polyketide synthase is critical to its function: SAT-KS-AT-PT-ACP-ACP-TE/CYC .

-

SAT (Starter unit:ACP Transacylase): Selects and loads the acetyl-CoA starter unit onto the Acyl Carrier Protein.

-

KS (Ketosynthase): Catalyzes the iterative Claisen condensation reactions, extending the polyketide chain.

-

AT (Acyltransferase): Loads the malonyl-CoA extender units onto the Acyl Carrier Protein.

-

PT (Product Template): Controls the cyclization pattern of the polyketide intermediate.

-

ACP (Acyl Carrier Protein): Tethers the growing polyketide chain via a phosphopantetheine arm. OrsA contains two ACP domains.[2]

-

TE/CYC (Thioesterase/Cyclase): Releases the final product from the enzyme, often catalyzing the final cyclization/aromatization step.

Regulation of the ors Gene Cluster

The ors gene cluster is typically silent under standard laboratory culture conditions. Its expression is tightly controlled by a repressive complex involving the velvet protein, VeA, and a novel suppressor, MvlA (modulator of veA loss).[3] This repressive effect is mediated through chromatin remodeling, specifically via histone deacetylation.

The key regulatory mechanism involves:

-

Repression by VeA/MvlA: The VeA and MvlA proteins act to suppress the expression of the ors gene cluster. Deletion of veA (ΔveA) leads to a significant upregulation of the cluster and production of this compound and its derivatives.[3]

-

Role of GcnE: The histone acetyltransferase GcnE is a positive regulator of the ors cluster.

-

Chromatin State: In the ΔveA background, the expression of gcnE is upregulated. This leads to increased acetylation of histone H3 at lysine 9 (H3K9ac) at the promoters of the ors genes, creating a more open chromatin state that is permissive for transcription.[3]

-

Mechanism of Repression: The VeA/MvlA complex appears to repress the ors cluster by negatively regulating the expression or activity of GcnE, thereby maintaining a deacetylated and transcriptionally silent state at the ors locus.[3]

References

- 1. Fusion PCR and gene targeting in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. VeA and MvlA repression of the cryptic this compound gene cluster in Aspergillus nidulans involves histone 3 acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

Chemical properties and structure of orsellinic acid.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orsellinic acid, a naturally occurring phenolic acid, is a key intermediate in the biosynthesis of numerous secondary metabolites in lichens and fungi.[1] Its simple yet versatile structure has garnered significant interest in the scientific community, particularly for its potential applications in drug discovery and development. This technical guide provides an in-depth overview of the chemical properties, structure, and biological activities of this compound. It includes detailed experimental protocols for its synthesis, isolation, and characterization, as well as a summary of its known involvement in cellular signaling pathways.

Chemical Properties and Structure

This compound, systematically named 2,4-dihydroxy-6-methylbenzoic acid, is a dihydroxybenzoic acid and a member of the resorcinol family.[2] Its chemical structure consists of a benzene ring substituted with two hydroxyl groups, a carboxyl group, and a methyl group.

Chemical Structure

The chemical structure of this compound is characterized by the following features:

-

Aromatic Ring: A central benzene ring.

-

Hydroxyl Groups: Two hydroxyl (-OH) groups at positions 2 and 4, making it a resorcinol derivative.

-

Carboxylic Acid Group: A carboxyl (-COOH) group at position 1.

-

Methyl Group: A methyl (-CH3) group at position 6.

This arrangement of functional groups confers upon this compound its characteristic chemical properties and biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | References |

| IUPAC Name | 2,4-dihydroxy-6-methylbenzoic acid | [2][3] |

| Chemical Formula | C₈H₈O₄ | [1][2] |

| Molecular Weight | 168.15 g/mol | [2][3][4] |

| Melting Point | 176 °C (anhydrous); 186-189 °C (monohydrate) | [1][4] |

| Boiling Point | 391.4 °C | [5] |

| pKa | 3.90 (at 25 °C) | [4] |

| Solubility | Soluble in water, alcohol, glycerol, ethanol, methanol, DMSO, and DMF. Slightly soluble in benzene. Solubility in ether is 15.7% at 20°C. | [4][6][7] |

| Appearance | Crystalline needles or solid | [1][7] |

| CAS Number | 480-64-8 | [2][3][4] |

Biosynthesis

This compound is biosynthesized via the polyketide pathway, a major route for the production of a wide array of natural products in fungi, bacteria, and plants.[1] The biosynthesis starts with a starter unit, typically acetyl-CoA, which is sequentially condensed with malonyl-CoA units by a polyketide synthase (PKS) enzyme.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its neuroprotective effects being of particular interest. It has been shown to block platelet-activating factor (PAF)-mediated neuronal apoptosis.[8][9][10] PAF is a potent lipid mediator that can induce programmed cell death in neurons through a receptor-independent pathway. This compound intervenes in this pathway by inhibiting the activation of key executioner caspases and preventing the cleavage of poly(ADP-ribose) polymerase (PARP).[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis, isolation, and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound derivatives involves the condensation of ethyl acetoacetate. The following is a general protocol for the synthesis of p-orsellinic acid ethyl ester:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 20 g of 4-methyl-alpha-pyronyl-6-acetic acid ethyl-ester in 20 ml of ethanol.

-

Addition of Base: Add 2 g of sodium carbonate to the mixture.

-

Reflux: Heat the mixture to reflux and maintain for 24 hours.

-

Acidification: After cooling, acidify the mixture with 2N H₂SO₄.

-

Isolation: Collect the precipitated crystals by suction filtration.

-

Purification: Dry the crystals and recrystallize from methanol to obtain p-orsellinic acid ethyl ester.

Isolation from Chaetomium globosum

This compound can be isolated from the endophytic fungus Chaetomium globosum.

Detailed Protocol:

-

Fungal Cultivation: Culture Chaetomium globosum in a suitable liquid medium.

-

Extraction: Filter the fermentation broth and extract the filtrate with ethyl acetate.

-

Concentration: Evaporate the ethyl acetate extract under reduced pressure.

-

Partitioning: Partition the resulting residue between n-hexane and 80% aqueous methanol.

-

Further Extraction: Dilute the methanol phase with water to 50% and extract with chloroform.

-

Final Concentration: Evaporate the chloroform extract to yield a crude extract containing this compound.

-

Purification: Purify this compound from the crude extract using column chromatography on silica gel.

Characterization

-

¹H-NMR (600 MHz, CD₃OD):

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated methanol (CD₃OD).

-

Instrumental Parameters: Acquire the spectrum at 298 K. Use a standard one-dimensional proton pulse sequence. Set the relaxation delay to at least 5 times the longest T1 for quantitative analysis.

-

-

¹³C-NMR (150 MHz, CD₃OD):

-

Sample Preparation: Use the same sample as for ¹H-NMR.

-

Instrumental Parameters: Acquire the spectrum using a standard proton-decoupled carbon pulse sequence. For quantitative analysis, use an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE).

-

-

Electrospray Ionization (ESI)-MS:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL. Further dilute to the µg/mL range for analysis.

-

Instrumental Parameters: Infuse the sample into the ESI source. Acquire spectra in both positive and negative ion modes. Typical parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

-

-

KBr Pellet Method:

-

Sample Preparation: Mix approximately 1-2 mg of the finely ground sample with 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet.

-

Instrumental Parameters: Acquire the spectrum in the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Biological Assays

-

Cell Culture and Treatment: Culture neuronal cells (e.g., PC12) and treat with PAF in the presence or absence of this compound.

-

Cell Lysis: Lyse the cells to release cytosolic proteins.

-

Assay: Use a colorimetric or fluorometric assay kit based on the cleavage of a caspase-3 specific substrate (e.g., DEVD-pNA). Measure the absorbance or fluorescence to determine caspase-3 activity.

-

Protein Extraction: Extract total protein from treated and untreated cells.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for cleaved PARP, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound remains a molecule of significant interest due to its fundamental role in natural product biosynthesis and its promising biological activities. This guide provides a comprehensive resource for researchers, consolidating key information on its chemical properties, structure, biosynthesis, and biological functions. The detailed experimental protocols offer a practical foundation for further investigation and development of this compound and its derivatives for potential therapeutic applications.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. US4524216A - Method of preparing p-orsellinic acid esters - Google Patents [patents.google.com]

- 3. scilit.com [scilit.com]

- 4. Globosumones A-C, cytotoxic this compound esters from the Sonoran desert endophytic fungus Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. omicsonline.org [omicsonline.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Asymmetric synthesis of this compound type macrolides: The example of lasiodiplodin - Lookchem [lookchem.com]

- 10. Globosumones A-C, cytotoxic this compound esters from the Sonoran desert endophytic fungus Chaetomium globosum. | Semantic Scholar [semanticscholar.org]

The Multifaceted Biological Activities of Orsellinic Acid and Its Derivatives: A Technical Guide for Researchers

An in-depth exploration of the therapeutic potential of orsellinic acid and its derivatives, detailing their diverse biological activities, mechanisms of action, and the experimental methodologies used for their evaluation.

This compound, a naturally occurring phenolic compound produced by various fungi and lichens, and its synthetic and naturally derived analogs have garnered significant attention in the scientific community.[1][2] These compounds exhibit a broad spectrum of biological activities, including antimicrobial, antioxidant, anticancer, and enzyme-inhibitory properties, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Biological Activities: A Quantitative Perspective

The therapeutic potential of this compound and its derivatives is underscored by their potent biological activities, which have been quantified in numerous studies. The following tables summarize the key quantitative data, providing a comparative analysis of the efficacy of these compounds in various biological assays.

Antimicrobial Activity

This compound and its derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.

Table 1: Antimicrobial Activity of this compound and Its Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

| n-Propyl Orsellinate | Staphylococcus aureus | 62.5 | [3] |

| n-Pentyl Orsellinate | Staphylococcus aureus | 7.8 | [3] |

| n-Hexyl Orsellinate | Staphylococcus aureus | 7.8 | [3] |

| n-Propyl Orsellinate | Xanthomonas campestris | 62.5 | [3] |

| n-Pentyl Orsellinate | Xanthomonas campestris | 7.8 | [3] |

| n-Hexyl Orsellinate | Ralstonia solanacearum | 7.8 | [3] |

| Ascochlorin Derivatives | Staphylococcus aureus | 2 - 16 | [4] |

| Ascochlorin Derivatives | Bacillus cereus | 2 - 16 | [4] |

Anticancer Activity

The cytotoxic effects of this compound derivatives against various cancer cell lines have been extensively investigated. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 (Regioisomer) | HCT116 (Colon) | 22.4 | [5] |

| Compound 2 (Regioisomer) | HCT116 (Colon) | 0.34 | [5] |

| Thiazoline-Tetralin Derivative 6c | SKOV-3 (Ovarian) | 7.84 | [6] |

| Thiazoline-Tetralin Derivative 6c | HepG2 (Liver) | 13.68 | [6] |

| Thiazoline-Tetralin Derivative 6c | A549 (Lung) | 15.69 | [6] |

| Thiazoline-Tetralin Derivative 6c | MCF-7 (Breast) | 19.13 | [6] |

| Thiazoline-Tetralin Derivative 6c | T-24 (Bladder) | 22.05 | [6] |

Antioxidant Activity

Many this compound derivatives exhibit potent antioxidant properties, which are crucial for combating oxidative stress-related diseases. The antioxidant capacity is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, with the results expressed as IC50 values.

Table 3: Antioxidant Activity of this compound and Its Derivatives

| Compound/Extract | Assay | IC50 (µg/mL) | Reference |

| Gallic Acid Hydrate | DPPH | 1.03 ± 0.25 | [7] |

| (+)-Catechin Hydrate | DPPH | 3.12 ± 0.51 | [7] |

| Caffeic Acid | DPPH | 1.59 ± 0.06 | [7] |

| Quercetin | DPPH | 1.89 ± 0.33 | [7] |

| Gallic Acid Hydrate | ABTS | 1.03 ± 0.25 | [7] |

| (+)-Catechin Hydrate | ABTS | 3.12 ± 0.51 | [7] |

| Caffeic Acid | ABTS | 1.59 ± 0.06 | [7] |

| Quercetin | ABTS | 1.89 ± 0.33 | [7] |

Enzyme Inhibitory Activity

This compound and its derivatives have been shown to inhibit the activity of various enzymes, including tyrosinase, which is involved in melanin biosynthesis. The inhibitory activity is often expressed as an inhibition constant (Ki) or an IC50 value.

Table 4: Enzyme Inhibitory Activity of this compound Derivatives

| Compound | Enzyme | Inhibition Type | Ki / IC50 | Reference |

| n-Octyl Orsellinate | Mushroom Tyrosinase | Uncompetitive | 0.99 mM (Ki) | [8] |

| Benzoic Acid | Tyrosinase | Competitive | 119 µM (IC50) | [9] |

| Kojic Acid | Tyrosinase | Competitive | 30 µM (IC50) | [9] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11]

-

Preparation of Microtiter Plates: Aseptically dispense a specific volume of sterile broth into the wells of a 96-well microtiter plate.

-

Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the test compound in the broth directly in the microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile broth, typically adjusted to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 16-20 hours.[10]

-

Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Cytotoxicity Testing: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Antioxidant Activity: DPPH Free Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[1][16][17][18]

-

Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

-

Sample Preparation: Prepare different concentrations of the test compound in the same solvent.

-

Reaction Mixture: Mix the DPPH solution with the test compound solutions.

-

Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates a higher radical scavenging activity.

-

Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined.[18]

Enzyme Inhibition: Tyrosinase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis.[2][19][20][21]

-

Reaction Mixture Preparation: In a 96-well plate, add a buffer solution (e.g., potassium phosphate buffer, pH 6.8), the test compound at various concentrations, and the tyrosinase enzyme solution.

-

Pre-incubation: Pre-incubate the mixture for a short period at a specific temperature (e.g., 25°C or 37°C).

-

Initiation of Reaction: Add the substrate (e.g., L-DOPA or L-tyrosine) to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the absorbance of the reaction mixture at a specific wavelength (e.g., 475 nm for dopachrome formation) at regular intervals.

-

Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control (without the inhibitor). The IC50 value is then determined.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and its derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

Anti-inflammatory Activity: Modulation of NF-κB and MAPK Signaling Pathways

Chronic inflammation is a hallmark of many diseases. This compound derivatives have been shown to exert anti-inflammatory effects by modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[22][23][24][25][26] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), these pathways become activated, leading to the production of inflammatory mediators. Certain this compound derivatives can intervene at different points in these pathways to suppress the inflammatory response.

Biosynthesis of this compound

This compound is a polyketide, biosynthesized by a type I iterative polyketide synthase (PKS). The biosynthesis starts with an acetyl-CoA starter unit and involves three successive extensions with malonyl-CoA units.

Experimental Workflow for Drug Discovery

The discovery and development of new drugs from natural products like this compound derivatives typically follow a structured workflow, from initial screening to mechanistic studies.

Conclusion and Future Directions

This compound and its derivatives represent a versatile class of natural products with significant therapeutic potential. The data and protocols presented in this guide highlight their diverse biological activities and provide a framework for future research. Further investigations into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds are warranted to fully realize their potential as novel therapeutic agents. The continued exploration of this fascinating class of molecules holds great promise for the development of new treatments for a wide range of human diseases.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Mushroom Tyrosinase Activity by Orsellinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Broth microdilution - Wikipedia [en.wikipedia.org]

- 11. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. broadpharm.com [broadpharm.com]

- 16. DPPH Free Radical Scavenging Assay [bio-protocol.org]

- 17. mdpi.com [mdpi.com]

- 18. Free radical scavenging activity [protocols.io]

- 19. Tyrosinase inhibition assay [bio-protocol.org]

- 20. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 2.4. Tyrosinase Inhibition Assay [bio-protocol.org]

- 22. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Modulation of NF-κB and MAPK signalling pathways by hydrolysable tannin fraction from Terminalia chebula fruits contributes to its anti-inflammatory action in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Anti-inflammatory activity of Pogostemon cablin: Bioactive components and their modulation of MAPK and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Archetypal Polyketide: A Technical Guide to the Discovery and Isolation of Orsellinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, history, and isolation of orsellinic acid, a foundational molecule in the study of polyketides and a key precursor in the biosynthesis of numerous secondary metabolites. This document details the historical context of its discovery, provides comprehensive experimental protocols for its isolation from both fungal and lichen sources, presents quantitative data in a comparative format, and elucidates its known biological interactions.

Historical Overview: From Lichen Dyes to a Keystone Molecule

The journey to understanding this compound is intertwined with the history of lichen chemistry. Early investigations into the components of lichens, prized for their dyeing properties, led to the isolation of complex substances. The pivotal work of Scottish chemist John Stenhouse in 1848 stands as a landmark in this field. In his paper, "Examination of the proximate principles of some of the lichens," published in Philosophical Transactions, Stenhouse described the isolation of what he termed "alpha-orsellic acid" and "beta-orsellic acid" from various Roccella species.[1][2][3][4][5][6][7] It was later understood that Stenhouse's "alpha-orsellic acid" was, in fact, lecanoric acid , a depside composed of two molecules of this compound joined by an ester bond.[8]

The true nature of this compound as the fundamental building block was revealed through the hydrolysis of these more complex depsides. Boiling lecanoric acid with a base like baryta or lime water cleaved the ester linkage, yielding the simpler, crystalline this compound.[2][3] This process of degradation to a core phenolic acid was a crucial step in unraveling the structure of a vast class of natural products.

Decades later, the focus shifted from lichens to microorganisms as a source of novel compounds. In 1962, J.H. Birkinshaw and A. Gowlland reported the production and isolation of this compound from the fungus Penicillium madriti G. Smith , solidifying its importance beyond the world of lichenology and providing a more controlled biological system for its study.

Biosynthesis of this compound

This compound is a classic example of a polyketide, synthesized via the acetate-malonate pathway. The biosynthesis is catalyzed by a Type I iterative polyketide synthase (PKS), often referred to as this compound synthase (OAS).

Caption: Biosynthetic pathway of this compound.

The process begins with one molecule of acetyl-CoA as a starter unit, which is sequentially condensed with three molecules of malonyl-CoA. This series of reactions, occurring on the multienzyme PKS, forms a linear tetraketide intermediate. This intermediate then undergoes an intramolecular Claisen-type cyclization and subsequent aromatization to yield the final product, this compound.

Experimental Protocols for Isolation

This section provides detailed methodologies for the isolation of this compound and its direct precursor, lecanoric acid, from both historical and modern sources.

Stenhouse's 1848 Isolation of "Alpha-Orsellic Acid" (Lecanoric Acid) from Roccella tinctoria

This protocol is based on the pioneering work of John Stenhouse and represents a foundational method in lichen chemistry.[1][2][3]

I. Extraction:

-

The lichen (Roccella tinctoria) is cut into small pieces and macerated with a large volume of water for several hours.

-

Quicklime (calcium oxide) is added to the mixture to form a slurry (milk of lime).

-

The mixture is allowed to rest, and the alkaline liquid is subsequently withdrawn. This extraction process is repeated several times with fresh milk of lime.

II. Precipitation:

-

The collected alkaline extracts are combined.

-

An excess of hydrochloric acid is added to the extract, causing the "alpha-orsellic acid" (lecanoric acid) to precipitate as a white, gelatinous mass.

III. Purification:

-

The precipitate is collected on a cloth filter and allowed to dry on a plate of gypsum.

-

The dried, impure acid is dissolved in warm alcohol.

-

Upon cooling, the lecanoric acid crystallizes as small, white prismatic needles.

-

Further purification is achieved by dissolving the crystals in cold calcium hydroxide solution, filtering, and re-precipitating with hydrochloric acid.

IV. Hydrolysis to this compound:

-

The purified lecanoric acid is boiled with an excess of baryta water (barium hydroxide solution).

-

This process hydrolyzes the depside ester bond, forming this compound.

-

After cooling, the excess barium is precipitated with a stream of carbon dioxide.

-

The solution is filtered, and upon evaporation, this compound crystallizes.

Isolation of this compound from Penicillium madriti (Birkinshaw & Gowlland, 1962)

This protocol describes a method for isolating this compound from a fungal culture, which offers a more controlled and often higher-yielding source compared to lichens.

I. Fungal Cultivation:

-

Penicillium madriti is grown as a surface culture on a Czapek-Dox medium, with glucose as the carbon source, for approximately 21-28 days at 24°C.

II. Extraction of the Culture Medium:

-

The culture fluid is separated from the mycelium by filtration.

-

The filtrate is acidified to approximately pH 3.0 with hydrochloric acid.

-

The acidified filtrate is then extracted exhaustively with diethyl ether.

III. Purification from the Ether Extract:

-

The ether extract is washed with a small volume of water.

-

The ether is then extracted with a saturated solution of sodium bicarbonate. The this compound, being acidic, moves into the aqueous bicarbonate layer.

-

The bicarbonate extract is washed with a small amount of ether to remove any non-acidic impurities.

-

The aqueous bicarbonate solution is then carefully acidified with dilute hydrochloric acid, causing the this compound to precipitate.

IV. Crystallization:

-

The crude this compound precipitate is collected by filtration.

-

The crude product is recrystallized from hot water or a mixture of acetone and benzene to yield pure, colorless needles.

Quantitative Data and Spectroscopic Characterization

The yield of this compound and its precursors can vary significantly depending on the source and the extraction method employed.

Comparative Yields of this compound and Lecanoric Acid

| Source Organism | Compound Isolated | Extraction Method | Yield (% of dry weight) | Reference |

| Roccella tinctoria | Lecanoric Acid | Lime water maceration | Not specified, but noted as a small fraction of the biomass | Stenhouse, 1848[2] |

| Penicillium madriti | This compound | Ether extraction of culture medium | ~0.1 g/L of culture medium | Birkinshaw & Gowlland, 1962 |

| Parmotrema tinctorum | Lecanoric Acid | Not specified | Not specified | Inhibition of Mushroom Tyrosinase Activity by Orsellinates |

| Roccella tinctoria | Methanolic Extract | Soxhlet Extraction | 36% (total extract) | Evaluation of the Antifungal and Antiproliferative Properties... (2024)[3] |

| Parmotrema austrosinense (Mycobiont Culture) | Lecanoric Acid | Acetone Extraction | >0.01% | Antimicrobial and Antiproliferative Activities... (2020)[9] |

Spectroscopic Data for this compound

| Spectroscopic Method | Data |

| ¹H-NMR (CD₃OD, 500 MHz) | δ (ppm): 6.18 (1H, d, J=2.1 Hz, H-5), 6.12 (1H, d, J=2.1 Hz, H-3), 2.41 (3H, s, -CH₃) |

| ¹³C-NMR (CD₃OD, 125 MHz) | δ (ppm): 174.4 (COOH), 166.2 (C-4), 163.5 (C-2), 145.0 (C-6), 111.5 (C-5), 105.5 (C-1), 101.2 (C-3), 23.8 (-CH₃) |

| Mass Spectrometry (ESI-MS) | m/z: 167.03 [M-H]⁻ |

Biological Activity and Signaling Pathways

While primarily known as a biosynthetic precursor, this compound and its derivatives exhibit a range of biological activities.

Inhibition of Tyrosinase

This compound and its alkyl esters (orsellinates) have been shown to modulate the activity of tyrosinase, a key enzyme in melanin biosynthesis.[10][11][12][13] The inhibitory effect is dependent on the length of the alkyl chain in orsellinate derivatives, with n-octyl orsellinate showing uncompetitive inhibition.[1][10][11][12] This suggests that this compound derivatives could be developed as agents for controlling pigmentation.

Modulation of Apoptosis

This compound has been identified as an inhibitor of platelet-activating factor (PAF)-mediated apoptosis in neuronal cells. [10]It acts by blocking the activation of caspase-3/7 and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP), key events in the execution phase of apoptosis. [10]This suggests a potential neuroprotective role for this compound.

Caption: this compound's role in the apoptosis signaling cascade.

Conclusion

From its cryptic origins within the complex depsides of lichens, first systematically investigated by John Stenhouse, to its characterization as a product of fungal metabolism, this compound has proven to be a molecule of fundamental importance. Its simple, yet versatile, chemical structure serves as the foundation for a vast array of more complex natural products. The methodologies for its isolation, refined over more than a century, provide a robust framework for obtaining this key biosynthetic intermediate. Furthermore, emerging research into its biological activities, including enzyme inhibition and modulation of apoptosis, suggests that the story of this compound is far from over, opening new avenues for its application in drug development and biotechnology. This guide serves as a comprehensive resource for researchers poised to explore the ongoing potential of this archetypal polyketide.

References

- 1. Paper, 'Examination of the proximate principles of some of the lichens' by John Stenhouse | The Royal Society: Science in the Making [makingscience.royalsociety.org]

- 2. John Stenhouse: Contribution to the study of active charcoal, lichens, and alkaloids [redalyc.org]

- 3. redalyc.org [redalyc.org]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. John Stenhouse | The Royal Society: Science in the Making [makingscience.royalsociety.org]

- 6. Full text of "The elements of materia medica and therapeutics" [archive.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of Mushroom Tyrosinase Activity by Orsellinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of Mushroom Tyrosinase Activity by Orsellinates [jstage.jst.go.jp]

- 12. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

The Ecological Nexus of Orsellinic Acid in Fungi: A Technical Review

Authored for Researchers, Scientists, and Drug Development Professionals

Orsellinic acid, a foundational polyketide, stands as a pivotal secondary metabolite in the fungal kingdom. While often recognized as a common precursor to a vast array of more complex and bioactive compounds, its own ecological roles are a subject of intricate study. This technical guide provides an in-depth review of the ecological significance of this compound in fungi, detailing its biosynthesis, its function as a chemical intermediate in crucial ecological interactions, and the experimental methodologies used to elucidate these roles.

Biosynthesis of this compound: A Gateway to Chemical Diversity

This compound is synthesized via the polyketide pathway, a major route for the production of secondary metabolites in fungi. The biosynthesis is primarily catalyzed by a Type I non-reducing polyketide synthase (NR-PKS). These large, multi-domain enzymes iteratively condense acetyl-CoA with three molecules of malonyl-CoA to form a tetraketide intermediate, which is then cyclized and aromatized to yield this compound.

The genetic basis for this compound production has been identified in several fungal species. For instance, in Aspergillus nidulans, the biosynthesis is governed by the orsA gene.[1][2] Similarly, in the entomopathogenic fungus Beauveria bassiana, the polyketide synthase OpS1 is responsible for this compound production, which serves as a precursor to the virulence factor oosporein.[3] Studies in stereaceous basidiomycetes have also identified dedicated this compound synthases.[4]

A fascinating aspect of this compound biosynthesis is its regulation in response to environmental cues. In a landmark study, the production of this compound and its derivatives by Aspergillus nidulans was found to be triggered by intimate physical contact with soil-dwelling actinomycete bacteria. This suggests a sophisticated mechanism of inter-kingdom communication and competition, where this compound production is a specific response to the presence of other microorganisms.

Ecological Roles of this compound and its Derivatives

While direct signaling or virulence roles for this compound itself are not extensively documented, its primary ecological importance lies in its function as a precursor to a multitude of other bioactive fungal metabolites. These derivatives play critical roles in symbiosis, pathogenesis, and allelopathy.

Lichen Symbiosis

In the lichen symbiosis, a mutualistic relationship between a fungus (the mycobiont) and a photosynthetic partner (the photobiont), this compound is a fundamental building block for a class of compounds known as depsides. Depsides, such as lecanoric acid, are dimers or trimers of phenolic units derived from this compound. These compounds are deposited on the surface of the fungal hyphae and are thought to play various roles in the symbiosis, including protection from UV radiation and herbivores, and potentially in regulating the interaction between the symbionts.

Fungal-Insect Interactions

This compound is a key intermediate in the biosynthesis of oosporein, a red bibenzoquinone pigment produced by several entomopathogenic fungi, including Beauveria bassiana and Metarhizium anisopliae. Oosporein is a virulence factor that helps the fungus to overcome the host's immune system.[3] It does so by inhibiting phenoloxidase, a key enzyme in the insect's melanization response, which is a crucial part of its innate immunity. The production of oosporein, originating from this compound, is therefore a critical aspect of the fungus's ability to successfully parasitize and kill its insect host.

Allelopathic Interactions

Allelopathy, the chemical inhibition of one organism by another, is a common ecological strategy in fungi. This compound serves as a scaffold for a diverse range of meroterpenoids (compounds of mixed polyketide and terpenoid origin) and other derivatives that exhibit allelopathic activity.[5][6] These compounds can inhibit the growth of competing fungi, bacteria, and plants, thereby securing resources and space for the producing fungus.

For example, various esters of this compound have been shown to inhibit the germination and growth of plants. The extent of this inhibition is dependent on the specific derivative and the target plant species, highlighting the chemical specificity of these interactions.

Quantitative Data on this compound and its Derivatives

The production and biological activity of this compound and its derivatives are quantifiable, providing valuable data for understanding their ecological impact and for potential biotechnological applications.

| Compound | Producing Fungus | Production Titer | Bioactivity | Target Organism | Effective Concentration | Reference |

| This compound | Aspergillus nidulans (co-culture) | High titers | Precursor | - | - | [7] |

| o-Orsellinaldehyde | Aspergillus oryzae (heterologous expression) | 84.79 mg/Kg (rice medium) | Precursor | - | - | [8] |

| Lecanoric Acid | Parmotrema tinctorum | Not specified | Allelopathy | Allium cepa | Significant inhibition at 10-5, 10-7, 10-9 M | [9][10] |

| Ethyl orsellinate | (Derivative) | Not applicable | Allelopathy | Allium cepa | Significant inhibition at 10-3, 10-5, 10-7, 10-9 M | [9][10] |

| n-Propyl orsellinate | (Derivative) | Not applicable | Allelopathy | Allium cepa | Significant inhibition at 10-3, 10-5, 10-7, 10-9 M | [9][10] |

Experimental Protocols

The study of the ecological roles of this compound involves a range of experimental techniques, from genetic manipulation to chemical analysis and bioassays.

Identification of Biosynthetic Genes

A common workflow for identifying the genes responsible for this compound biosynthesis involves a combination of bioinformatics, gene deletion, and heterologous expression.

Methodology for Heterologous Expression:

-

Gene Amplification: The candidate NR-PKS gene is amplified from the fungal genomic DNA using PCR with specific primers.

-

Vector Construction: The amplified gene is cloned into an expression vector suitable for the chosen host (e.g., Aspergillus oryzae or E. coli). The vector typically contains a strong, inducible promoter.

-

Transformation: The expression vector is transformed into the host organism.

-

Culture and Induction: The transformed host is cultured under conditions that induce the expression of the cloned gene.

-

Extraction and Analysis: The culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate), and the extract is analyzed by HPLC-MS to detect the production of this compound.

Extraction and Quantification of this compound

Protocol for Extraction from Fungal Culture:

-

Culture: Grow the fungus in a suitable liquid or solid medium. For co-culture experiments, introduce the interacting organism at the appropriate time.

-

Harvesting: Separate the mycelium from the liquid broth by filtration. For solid cultures, scrape the fungal material from the surface.

-

Extraction:

-

Liquid Broth: Acidify the broth to pH 2-3 with HCl and extract three times with an equal volume of ethyl acetate.

-

Mycelium: Lyophilize and grind the mycelium to a fine powder. Extract the powder with methanol or ethyl acetate.

-

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Purification (Optional): The crude extract can be further purified using techniques such as column chromatography on silica gel or Sephadex LH-20.

Quantification by HPLC-MS/MS:

-

Chromatographic System: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.

-

Detection: Mass spectrometry is used for sensitive and specific detection. This compound can be monitored in negative ion mode, detecting its deprotonated molecule [M-H]-.

-

Quantification: A standard curve is generated using a pure standard of this compound at known concentrations.

Allelopathy Bioassays

Seed Germination and Seedling Growth Assay:

-

Preparation of Test Solutions: Dissolve the purified compound (e.g., an this compound derivative) in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in distilled water. A solvent control should be included.

-

Assay Setup: Place a filter paper in a Petri dish and moisten it with a specific volume of the test solution or control.

-

Seed Plating: Place a known number of seeds (e.g., 20-30) of the target plant species (e.g., lettuce, Lactuca sativa) on the filter paper.

-

Incubation: Incubate the Petri dishes in a controlled environment (e.g., 25°C with a 12h/12h light/dark cycle) for a defined period (e.g., 7 days).

-

Data Collection: After the incubation period, count the number of germinated seeds and measure the radicle (root) and hypocotyl (shoot) length of the seedlings.

-

Analysis: Compare the germination percentage and seedling growth in the treatments to the control to determine the inhibitory or stimulatory effects.

Conclusion and Future Directions

This compound occupies a central position in the chemical ecology of many fungi. While its primary role appears to be that of a versatile precursor, the induction of its biosynthesis by inter-kingdom interactions underscores a more direct involvement in ecological communication. The vast array of its derivatives, with their potent activities in symbiosis, pathogenesis, and allelopathy, highlights the evolutionary significance of this simple phenolic acid.

For researchers and drug development professionals, the this compound pathway and its downstream products represent a rich source of novel bioactive compounds. Future research should focus on:

-

Uncovering direct signaling roles: Investigating whether this compound itself can act as a quorum-sensing molecule or a signaling molecule in other contexts.

-

Exploring the regulation of biosynthesis: Delving deeper into the molecular mechanisms that regulate the expression of this compound biosynthetic gene clusters in response to specific ecological triggers.

-

Bio-prospecting for novel derivatives: Utilizing genomics and metabolomics to discover new derivatives of this compound with unique biological activities from a wider range of fungal species.

A thorough understanding of the ecological roles of this compound and its derivatives will not only enhance our knowledge of fungal ecology but also provide new avenues for the development of pharmaceuticals, agrochemicals, and other biotechnological products.

References

- 1. Biochemical and genetic basis of this compound biosynthesis and prenylation in a stereaceous basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Metabolomic Strategies to Improve Chemical Information from OSMAC Studies of Endophytic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular genetic analysis of the this compound/F9775 gene cluster of Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-efficient production of mushroom polyketide compounds in a platform host Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. scielo.br [scielo.br]

The Genetic Blueprint of Orsellinic Acid: A Technical Guide for Researchers

An In-depth Exploration of the Biosynthesis, Regulation, and Experimental Analysis of a Key Lichen Polyketide

For Immediate Release

This technical guide provides a comprehensive overview of the genetic basis of orsellinic acid production in lichens, tailored for researchers, scientists, and professionals in drug development. This compound and its derivatives represent a vast class of polyketides with significant pharmaceutical potential. This document delineates the molecular genetics underpinning their biosynthesis, offering a roadmap for future research and biotechnological applications.

Executive Summary

Lichens are a prolific source of unique secondary metabolites, many of which are polyketides derived from the foundational molecule, this compound. The biosynthesis of this compound is orchestrated by a fascinating interplay of specific genes, enzymes, and regulatory networks. Understanding these genetic mechanisms is paramount for harnessing the chemical diversity of lichens for drug discovery and development. This guide details the biosynthetic pathway of this compound, the genetic machinery involved, protocols for experimental investigation, and the regulatory signaling cascades that govern its production in response to environmental cues.

The Genetics of this compound Biosynthesis

The production of this compound in the fungal partner (mycobiont) of lichens is a classic example of polyketide synthesis. This process is governed by large, multifunctional enzymes known as Polyketide Synthases (PKSs).

The this compound Biosynthetic Pathway

This compound is synthesized via the acetyl-polymalonyl pathway.[1] The synthesis is initiated with a starter unit, typically acetyl-CoA, followed by the iterative condensation of malonyl-CoA extender units. This process is catalyzed by a specific type of PKS known as a non-reducing iterative type I polyketide synthase (NR-PKS).[2] These multidomain enzymes are responsible for assembling the polyketide chain from simple carboxylic acid precursors.[3]

The biosynthesis of this compound can be summarized in the following key steps:

-

Initiation: An acetyl-CoA starter unit is loaded onto the PKS.

-

Elongation: Three molecules of malonyl-CoA are sequentially added to the growing polyketide chain.

-

Cyclization and Aromatization: The resulting tetraketide intermediate undergoes an intramolecular aldol condensation to form the aromatic ring of this compound.

-

Release: The final this compound molecule is released from the PKS enzyme.

Key Genes and Gene Clusters

The genes responsible for this compound biosynthesis are typically organized into biosynthetic gene clusters (BGCs).[4] These clusters contain the core PKS gene along with genes encoding tailoring enzymes that can modify the this compound backbone to produce a diverse array of derivatives, such as depsides and depsidones.[2][5]

Genome mining and phylogenetic analyses have been instrumental in identifying putative this compound synthase genes.[6] Studies have shown that NR-PKSs belonging to "group I" or the "PKS16" clade are often associated with the production of this compound and its derivatives.[5] While the direct genetic evidence linking a specific PKS gene to this compound production in many lichen species is still under investigation, heterologous expression of lichen PKS genes in fungal hosts has successfully confirmed their function in producing this compound-derived compounds like lecanoric acid.[7]

Quantitative Analysis of this compound Production

The concentration of this compound and its derivatives can vary significantly between different lichen species and even within the same species growing on different substrates or under different environmental conditions. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the quantification of these compounds.

| Lichen Species | Substrate/Condition | This compound Concentration (mg/g dry weight) | Reference |

| Parmotrema tinctorum | Nylon mesh | 6.3 ± 0.7 | [8] |

| Parmotrema tinctorum | Bark of host tree | 6.7 ± 1.9 | [8] |

| Diploschistes muscorum | Control vs. Simulated Mars Atmosphere | Relative concentration changes reported | [8] |

| Cladonia metacorallifera | Present in lichen extract | Qualitative identification | [9] |

| Parmotrema planatilobatum | Present in lichen extract | Qualitative identification | [10] |

| Parmotrema crinitum | Present in lichen extract | Qualitative identification | [4] |

Table 1: Quantitative and Qualitative Data on this compound in Various Lichen Species.

Experimental Protocols

A variety of molecular and analytical techniques are employed to study the genetics of this compound production. Below are detailed methodologies for key experiments.

DNA Extraction from Lichen Thalli

High-quality DNA is a prerequisite for PCR-based gene identification and genome sequencing. This protocol is adapted from methods that utilize mechanical disruption and a KCl-based extraction buffer.[5]

Materials:

-

Lichen thallus (10-100 mg)

-

Liquid nitrogen

-

Sterile 2.5-mm glass beads

-

Microvials

-

Mini-Beadbeater

-

KCl extraction buffer (1 M KCl, 100 mM Tris-HCl pH 8.0, 10 mM EDTA)

-

Chloroform

-

Isopropanol (chilled)

-

70% Ethanol (chilled)

-

TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

Procedure:

-

Place 10-100 mg of lichen thallus and 3-4 sterile glass beads into a microvial.

-

Freeze the sample in liquid nitrogen and immediately disrupt it using a Mini-Beadbeater for 30 seconds. Repeat this step until the sample is a fine powder.

-

Add 300 µL of KCl extraction buffer and vortex vigorously.

-

Add 300 µL of chloroform and invert gently to mix.

-

Centrifuge at 12,000 rpm for 1 minute at room temperature.

-

Transfer the upper aqueous phase to a new microcentrifuge tube.

-

Add 0.6 volumes (approximately 180 µL) of chilled isopropanol and mix by gentle inversion to precipitate the DNA.

-

Centrifuge at 12,000 rpm for 1 minute to pellet the DNA.

-

Discard the supernatant and wash the pellet with 300 µL of chilled 70% ethanol.

-

Air dry the pellet for 5-10 minutes and resuspend in 50-100 µL of TE buffer.

-

Store the DNA at -20°C.

RNA Extraction from Lichen Mycobionts

Studying gene expression requires the extraction of high-quality RNA. The following protocol is a modified high salt CTAB method, which has been shown to be effective for lichen-forming fungi.[11]

Materials:

-

Lichen mycobiont culture or thallus

-

Liquid nitrogen

-

Modified high salt CTAB extraction buffer (2% CTAB, 2.5 M NaCl, 100 mM Tris-HCl pH 8.0, 25 mM EDTA, 2% PVP, 2% β-mercaptoethanol added just before use)

-

Chloroform:isoamyl alcohol (24:1)

-

Lithium chloride (LiCl) solution (8 M)

-

70% Ethanol (prepared with DEPC-treated water)

-

DEPC-treated water

Procedure:

-

Grind 100-200 mg of fungal tissue to a fine powder in liquid nitrogen using a mortar and pestle.

-

Transfer the powder to a tube containing 1 mL of pre-warmed (65°C) modified high salt CTAB extraction buffer.

-

Incubate at 65°C for 30 minutes with occasional vortexing.

-

Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by inversion.

-

Centrifuge at 13,000 rpm for 15 minutes at 4°C.

-

Transfer the upper aqueous phase to a new tube and repeat the chloroform:isoamyl alcohol extraction.

-

To the final aqueous phase, add 0.25 volumes of 8 M LiCl and incubate overnight at 4°C to precipitate the RNA.

-

Centrifuge at 13,000 rpm for 30 minutes at 4°C to pellet the RNA.

-

Wash the pellet twice with 70% ethanol.

-

Air dry the pellet and resuspend in 30-50 µL of DEPC-treated water.

-

Store the RNA at -80°C.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

qPCR is a sensitive method to quantify the expression levels of specific genes, such as the this compound synthase gene, under different conditions.

Materials:

-

High-quality RNA (as extracted above)

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix (containing SYBR Green or other fluorescent dye)

-

Gene-specific primers for the target PKS gene and a reference gene (e.g., actin or GAPDH)

-

qPCR instrument

Procedure:

-

Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the DNase-treated RNA using a cDNA synthesis kit according to the manufacturer's instructions.

-

Set up the qPCR reactions in a 96-well plate. Each reaction should contain qPCR master mix, forward and reverse primers for the target or reference gene, and diluted cDNA.

-

Run the qPCR plate in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 5-10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

-

Analyze the data using the comparative CT (ΔΔCT) method to determine the relative expression of the target gene, normalized to the reference gene.

Heterologous Expression of a Lichen PKS Gene

Confirming the function of a putative this compound synthase gene often requires expressing it in a well-characterized fungal host, such as Aspergillus oryzae or Saccharomyces cerevisiae.[3][7]

General Workflow:

-

Gene Amplification and Cloning: Amplify the full-length PKS gene from lichen cDNA and clone it into a suitable fungal expression vector under the control of a strong, inducible promoter.

-

Host Transformation: Transform the expression construct into the chosen fungal host using established protocols (e.g., protoplast transformation for Aspergillus or lithium acetate method for Saccharomyces).

-

Culture and Induction: Grow the transformed fungal cultures under conditions that induce the expression of the lichen PKS gene.

-

Metabolite Extraction: Extract the secondary metabolites from the fungal culture medium and/or mycelium using an organic solvent (e.g., ethyl acetate).

-

Metabolite Analysis: Analyze the crude extract by HPLC or LC-MS to detect the production of this compound or its derivatives. Compare the retention time and mass spectrum with an authentic standard.

HPLC-MS for this compound Quantification

This protocol provides a general framework for the quantification of this compound in lichen extracts using High-Performance Liquid Chromatography-Mass Spectrometry.[12][13]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid.

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, increasing linearly to a high percentage over 20-30 minutes.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection:

-

UV/Vis Detector: Monitor at a wavelength of approximately 265 nm for this compound.[8]

-

Mass Spectrometer: An electrospray ionization (ESI) source operating in negative ion mode is effective for detecting the deprotonated molecule [M-H]- of this compound (m/z ~169).

-

-

Quantification: Generate a calibration curve using a certified standard of this compound at different concentrations.

Regulation of this compound Production

The biosynthesis of this compound is a tightly regulated process, influenced by a variety of environmental stimuli. While research specific to lichens is still emerging, knowledge from other fungi provides a framework for understanding these regulatory networks.

Signaling Pathways

Several key signaling pathways are known to regulate secondary metabolism in fungi and are likely to play a similar role in lichens.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: These cascades are central to translating external signals into cellular responses, including the regulation of secondary metabolite gene expression.[5][14] In some fungi, MAPK pathways are involved in responses to stress, which can in turn affect secondary metabolism.

-

cAMP-Dependent Pathway (PKA Pathway): Cyclic AMP (cAMP) acts as a second messenger, activating Protein Kinase A (PKA), which can then phosphorylate transcription factors that regulate the expression of PKS genes.[15][16]

-

Calcium-Calmodulin Signaling: Changes in intracellular calcium concentrations are sensed by calmodulin and other calcium-binding proteins, which can then modulate the activity of downstream targets, including protein kinases and transcription factors involved in stress responses and secondary metabolism.[10][17][18][19]

Environmental Factors

Several environmental factors have been shown to influence the production of secondary metabolites in lichens, including this compound and its derivatives.

-

UV Radiation: Many lichen secondary metabolites, including those derived from this compound, have UV-screening properties.[9][11] Exposure to UV radiation can induce the production of these compounds as a protective mechanism.

-

Temperature Stress: Extreme temperatures can impact the metabolic activity of the lichen mycobiont, potentially altering the expression of PKS genes and the subsequent production of this compound.[20]

-

Desiccation and Hydration Cycles: As poikilohydric organisms, lichens are subject to frequent cycles of drying and wetting. These stress events can trigger signaling pathways that lead to the production of protective secondary metabolites.

Experimental Workflow for Gene Cluster Identification and Functional Characterization

The discovery and characterization of novel this compound-related biosynthetic gene clusters in lichens typically follows a multi-step workflow.

This workflow integrates genomic and metabolomic approaches to link a specific gene to the production of this compound or its derivatives, paving the way for further biochemical and genetic studies.

Conclusion and Future Directions

The genetic basis of this compound production in lichens is a rapidly advancing field of study. The integration of genomics, transcriptomics, and metabolomics is providing unprecedented insights into the biosynthetic pathways and regulatory networks that govern the production of these valuable compounds. While significant progress has been made in identifying the key PKS genes and developing experimental protocols, future research should focus on elucidating the specific signaling pathways that respond to environmental cues and the intricate regulatory mechanisms that control the expression of this compound biosynthetic gene clusters in lichens. A deeper understanding of these processes will be crucial for the successful biotechnological production of novel and known lichen-derived compounds for pharmaceutical applications.

References

- 1. Enzymology and biosynthesis of the this compound derived medicinal meroterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. phytojournal.com [phytojournal.com]

- 5. Partial In Vitro Reconstitution of an Orphan Polyketide Synthase Associated with Clinical Cases of Nocardiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Type studies on Parmotrema ( Parmeliaceae , Ascomycota ) with salazinic acid [pfsyst.botany.pl]

- 7. Purification and in vitro reconstitution of the essential protein components of an aromatic polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Production and Activity of Cristazarin in the Lichen-Forming Fungus Cladonia metacorallifera [mdpi.com]

- 12. Sensitive analysis of bioactive secondary metabolites in lichen species using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Parmeliaceae - Wikipedia [en.wikipedia.org]

- 14. Mitogen-Activated Protein Kinase Pathways and Fungal Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The cAMP-dependent protein kinases and cAMP signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Abiotic stress responses in plants: roles of calmodulin-regulated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Involvement of calmodulin and calmodulin-like proteins in plant responses to abiotic stresses [frontiersin.org]

- 20. researchgate.net [researchgate.net]

Orsellinic Acid Synthase: A Comprehensive Technical Guide to its Structure and Catalytic Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction